molecular formula C24H25N5O B2892089 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034353-00-7

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2892089
CAS No.: 2034353-00-7
M. Wt: 399.498
InChI Key: QSAXMJMBLCUNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-pyrazole scaffold connected via an ethyl linker. The pyrazole rings are substituted with methyl and phenyl groups at positions 3,5 and 1,4, respectively, while the carboxamide group bridges the two heterocycles.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-17-23(20-10-6-4-7-11-20)19(3)28(27-17)15-14-25-24(30)22-16-26-29(18(22)2)21-12-8-5-9-13-21/h4-13,16H,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAXMJMBLCUNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with methyl and phenyl groups through Friedel-Crafts alkylation or acylation reactions.

    Coupling: The final step involves coupling the functionalized pyrazole rings with an appropriate carboxamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Variations and Substituent Effects

Key structural differences among analogous compounds include:

  • Linker type: The ethyl linker in the target compound contrasts with direct bonds or alternative spacers (e.g., methyleneamino in ’s compound).
  • Substituents: The target compound’s methyl and phenyl groups differ from chloro, cyano, nitro, or fluorinated substituents in related molecules (Table 1).
  • Aryl diversity : Derivatives in and incorporate chlorophenyl, fluorobenzyl, or nitrophenyl groups, which influence electronic properties and solubility.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₂₄H₂₆N₄O 410.50 Methyl, phenyl, ethyl linker Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, phenyl 133–135
N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide () C₁₇H₁₈N₅OF 327.36 Fluorobenzyl, methyl Not reported
N-(3,5-Dichlorophenyl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide () C₁₃H₁₂Cl₂N₄O₃ 343.16 Dichlorophenyl, nitro, ethyl Not reported

Physicochemical and Spectroscopic Properties

  • Melting Points : Derivatives with chloro substituents (e.g., 3b, 3e) exhibit higher melting points (171–174°C) due to increased crystallinity from halogen interactions . The target compound’s lack of polar groups may lower its melting point.
  • Spectroscopy : $ ^1H $-NMR signals for pyrazole protons in the target compound would resemble those in (δ 7.4–8.1 ppm for aromatic protons, δ 2.4–2.7 ppm for methyl groups) . IR stretches for amide C=O (~1640–1660 cm$ ^{-1} $) are consistent across analogs.

Functional Implications

  • The target’s phenyl groups may favor lipophilicity and membrane permeability.
  • Solubility: Cyano and fluorinated substituents () improve aqueous solubility compared to the target’s hydrophobic profile .

Research Tools and Structural Analysis

  • Crystallography : SHELX programs () and ORTEP-3 () are widely used for determining pyrazole derivatives’ crystal structures, aiding in conformational analysis .
  • Mass Spectrometry : ESI-MS data (e.g., m/z 403.1 for 3a ) confirm molecular weights, critical for validating synthetic outcomes.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

Key features include:

  • Pyrazole ring : Contributes to its biological activity.
  • Carboxamide group : Enhances solubility and potential interactions with biological targets.
  • Substituents : The 3,5-dimethyl and 4-phenyl groups may influence pharmacological properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. A study evaluated several pyrazole derivatives against various cancer cell lines, yielding promising results:

CompoundCell LineIC50 (µM)Reference
This compoundMCF73.79
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)anilineHep-23.25
Ethyl 1-(2-hydroxypropyl)-3-(aryl)-1H-pyrazole derivativesA54926

These findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. A review highlighted that pyrazole derivatives can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole derivatives61–85% at 10 µM76–93% at 10 µM

This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

3. Antimicrobial Activity

This compound has also shown antimicrobial properties. Studies indicate that similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi:

MicroorganismInhibition Zone (mm)Reference
E. coli15
Staphylococcus aureus18

These results support the potential use of this compound in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that the tested compound effectively inhibited the growth of breast cancer cells (MCF7), showing an IC50 value of 3.79 µM. This suggests a strong potential for development as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory pathways in vitro. Results showed significant inhibition of TNF-α and IL-6 production in macrophage cultures, indicating its potential as an anti-inflammatory drug candidate.

Q & A

Q. How can researchers optimize the multi-step synthesis of this pyrazole-carboxamide derivative to improve yield and purity?

Methodological Answer:

  • Step 1 : Prioritize reaction parameter optimization (e.g., temperature, solvent polarity, and catalyst loading) for each synthetic step. For example, microwave-assisted synthesis can reduce reaction times and improve efficiency .
  • Step 2 : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity and troubleshoot side reactions .
  • Step 3 : Employ recrystallization or column chromatography for final purification. Solvent selection (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity crystals .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 3,5-pyrazole positions and phenyl ring integration) .
  • Infrared Spectroscopy (IR) : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., expected m/z ~420–430 for the parent ion) and fragmentation patterns .

Q. How can researchers assess the compound’s biological activity in preliminary screens?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cell lines (e.g., HeLa or MCF-7) .
  • Target-specific assays : Evaluate enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric kits .

Q. What strategies ensure reproducibility in solubility and bioavailability studies?

Methodological Answer:

  • Solubility profiling : Use shake-flask methods with buffers (pH 1.2–7.4) and solvents (DMSO, PBS) to mimic physiological conditions .
  • Lipophilicity : Calculate logP values experimentally (via HPLC) or computationally (e.g., ChemDraw) to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., kinases or GPCRs). Focus on substituent effects (e.g., fluorinated groups improving binding entropy) .
  • Quantum chemical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interaction potential .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks. For example, distinguish overlapping aromatic protons using NOESY .
  • Crystallography : If feasible, grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst concentration. Statistical software (e.g., Minitab) can identify significant factors .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers investigate metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation patterns .
  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation products and stability thresholds .

Q. What strategies address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug design : Modify the carboxamide group to ester prodrugs, which hydrolyze in vivo to enhance absorption .
  • Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve solubility and targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.